molecular formula C19H20F3N3O3 B2748556 methyl 4-((2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)carbamoyl)benzoate CAS No. 1797326-73-8

methyl 4-((2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)carbamoyl)benzoate

カタログ番号: B2748556
CAS番号: 1797326-73-8
分子量: 395.382
InChIキー: ZRZPWFUEQFGGFE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, an indazole ring, and a benzoate ester. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indazole ring and the benzoate ester would likely contribute to the compound’s overall shape and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the benzoate ester could undergo hydrolysis to form a carboxylic acid and an alcohol. The trifluoromethyl group could also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .

科学的研究の応用

Synthesis and Biological Activity

  • Lead Compounds for Cancer Research : A study detailed the synthesis of novel derivatives of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) as potential thrombin-receptor antagonists. These compounds were evaluated for their ability to differentiate and proliferate HL-60 cells with or without all-trans retinoic acid (ATRA) and exhibited selective antiproliferatory activities for various cancer cells, suggesting their potential as lead compounds for further research in cancer treatment (郭瓊文, 2006).

  • PET Radiotracers for Alzheimer's Disease : Another research effort involved the synthesis of carbon-11-labeled CK1 inhibitors for use as PET radiotracers, aiming to enhance imaging techniques for Alzheimer's disease. This work underscores the importance of these compounds in developing diagnostic tools for neurodegenerative diseases (Mingzhang Gao et al., 2018).

  • Crystal Engineering : The study of methyl 2-(carbazol-9-yl)benzoate revealed its unique crystallization behavior, which under high pressure, transforms from a structure with eight molecules in the asymmetric unit to a more compact Z′ = 2 structure. This investigation provides insights into the utility of such compounds in crystal engineering and the development of novel materials (Russell D. L. Johnstone et al., 2010).

  • Antifungal and Antimicrobial Agents : New 1,2,4-triazoles with a difluoro(heteroaryl)methyl moiety were synthesized and demonstrated antifungal activities against yeasts and filamentous fungi in vitro. Such compounds, especially those with superior activities compared to existing treatments, highlight the potential of these derivatives in developing new antifungal medications (H. Eto et al., 2000).

作用機序

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Without specific safety data for this compound, general safety guidelines for handling organic compounds should be followed .

将来の方向性

The potential applications and future directions for this compound would depend on its properties and biological activity. It could be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

特性

IUPAC Name

methyl 4-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O3/c1-28-18(27)13-8-6-12(7-9-13)17(26)23-10-11-25-15-5-3-2-4-14(15)16(24-25)19(20,21)22/h6-9H,2-5,10-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZPWFUEQFGGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C3=C(CCCC3)C(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。